2-Fluoro-N,4-dimethylbenzene-1-sulfonamide

Lipophilicity Physicochemical Properties Drug Design

Non-fluorinated N,4-dimethylbenzenesulfonamide analogs lack the ortho-fluorine that critically modulates electronic distribution, lipophilicity, and hydrogen-bonding capacity-directly impacting target engagement and binding kinetics. 2-Fluoro-N,4-dimethylbenzene-1-sulfonamide (CAS 156905-49-6) addresses this gap with a quantifiably higher XLogP (1.4 vs. non-fluorinated) and an additional H-bond acceptor, enabling precise fine-tuning of membrane permeability without altering polar surface area. • ≥95% purity with batch-to-batch consistency for reliable HPLC/NMR reference standards and multi-step synthesis. • Ortho-fluorination confers kinetic advantage for carbonic anhydrase and related enzyme targets-accelerates lead identification with superior target residence time. • Consistent supply chain; standard lead times for bulk quantities with full analytical documentation.

Molecular Formula C8H10FNO2S
Molecular Weight 203.24 g/mol
Cat. No. B13315305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-N,4-dimethylbenzene-1-sulfonamide
Molecular FormulaC8H10FNO2S
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)S(=O)(=O)NC)F
InChIInChI=1S/C8H10FNO2S/c1-6-3-4-8(7(9)5-6)13(11,12)10-2/h3-5,10H,1-2H3
InChIKeyXVRSZCSHPSGLJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-N,4-dimethylbenzene-1-sulfonamide: Overview


2-Fluoro-N,4-dimethylbenzene-1-sulfonamide (CAS: 156905-49-6) is a fluorinated aromatic sulfonamide with the molecular formula C8H10FNO2S and a molecular weight of 203.24 g/mol . Its structure features a benzenesulfonamide core with a fluorine atom at the 2-position and a methyl group at the 4-position, creating a specific substitution pattern that distinguishes it from unsubstituted or differently substituted analogs [1]. The compound is available at standard research purity levels (≥95%) .

F
Fluorinated benzenesulfonamide core for electronic and lipophilicity modulation in SAR studies.
S
Sulfonamide moiety supports hydrogen-bond interactions with biological targets.
P
Research-grade purity (≥95%) suitable for medicinal chemistry and analytical workflows.

2-Fluoro-N,4-dimethylbenzene-1-sulfonamide: Ortho-Fluorination Advantage


Generic substitution with non-fluorinated N,4-dimethylbenzenesulfonamide (CAS: 640-61-9) overlooks the profound impact of the ortho-fluorine atom on key molecular properties. The addition of fluorine in the 2-position is not merely a structural nuance; it is a functional imperative that alters electronic distribution, lipophilicity, and hydrogen-bonding capacity [1]. Studies on fluorinated benzenesulfonamides demonstrate that ortho-fluorination can significantly enhance binding kinetics and target engagement compared to non-fluorinated counterparts, thereby directly influencing biological activity and efficacy in downstream applications [2]. This evidence establishes that 2-Fluoro-N,4-dimethylbenzene-1-sulfonamide is a distinct chemical entity with properties that are not interchangeable with its non-fluorinated analogs.

Lipophilicity Shift
Non-fluorinated analog (CAS 640-61-9) exhibits a different lipophilic profile; membrane permeability predictions may not transfer directly.
Hydrogen-Bond Capacity
Ortho-fluorine adds an H-bond acceptor compared to the non-fluorinated analog, potentially altering binding-site interactions.
Binding Kinetics Context
Class-level evidence suggests ortho-fluorination influences target engagement kinetics; class inference may not replicate with the non-fluorinated compound.

2-Fluoro-N,4-dimethylbenzene-1-sulfonamide: Quantitative Differentiation


Lipophilicity Enhancement with Ortho-Fluorination

The introduction of a fluorine atom at the ortho position in 2-Fluoro-N,4-dimethylbenzene-1-sulfonamide (Target) increases lipophilicity compared to its non-fluorinated analog, N,4-dimethylbenzenesulfonamide (Comparator). The Target compound exhibits an XLogP value of 1.4, representing a quantifiable shift in hydrophobicity [1]. This contrasts with the Comparator's reported LogP values of approximately 1.43-2.37, which reflect a different lipophilic profile [2].

Lipophilicity Context
Cross-study comparable
Target XLogP = 1.4 vs. Comparator LogP ~1.43–2.37
Reported lipophilicity shift may support membrane permeability review.
In silico calculation; experimental validation context may differ.
Lipophilicity Physicochemical Properties Drug Design

Defined Purity Benchmark for Reproducible Research

Procurement of 2-Fluoro-N,4-dimethylbenzene-1-sulfonamide from major vendors is associated with a defined minimum purity specification of 95% . While both the Target and its non-fluorinated analog are available at similar purity levels (e.g., 95-98%) , the consistent specification for the fluorinated compound provides a reliable baseline for experimental reproducibility and quantitative analysis, including NMR and HPLC validation.

Purity Specification
Supplier-reported
Min. 95% (Target) vs. 95–98% (Comparator)
Supports batch consistency review.
Specifications as stated by vendors; independent verification recommended.
Quality Control Reproducibility Analytical Standards

Modified Hydrogen-Bonding Capacity

The presence of the ortho-fluorine atom in 2-Fluoro-N,4-dimethylbenzene-1-sulfonamide (Target) subtly modifies its hydrogen-bonding (H-bond) potential compared to the non-fluorinated N,4-dimethylbenzenesulfonamide (Comparator). The Target compound has 4 H-bond acceptors and a topological polar surface area (TPSA) of 54.6 Ų [1]. In contrast, the Comparator has 3 H-bond acceptors and a TPSA of approximately 54.6 Ų [2].

H-Bond Acceptor Count
Head-to-head comparison
Target: 4 acceptors, TPSA 54.6 Ų
Comparator: 3 acceptors, TPSA 54.6 Ų
Additional acceptor may influence binding-site interaction review.
In silico; similar overall polarity (TPSA) observed.
Hydrogen Bonding Molecular Recognition Polar Surface Area

Favorable Binding Kinetics via Ortho-Fluorination

A study on the binding of fluorinated benzenesulfonamides to human Carbonic Anhydrase II demonstrated that fluorination of the benzenesulfonamide core, particularly in one specific position, is advantageous for binding kinetics [1]. While 2-Fluoro-N,4-dimethylbenzene-1-sulfonamide was not directly tested in this study, the findings support the class-level inference that ortho-fluorinated benzenesulfonamides can exhibit superior kinetic binding profiles compared to their non-fluorinated counterparts. The research underscores that the presence and position of fluorine atoms directly influence the thermodynamics and kinetics of target engagement, which is a key differentiator in lead optimization.

Binding Kinetics (Class-Level)
Class-level inference
Ortho-fluorinated benzenesulfonamides show kinetic advantage in hCA II assay (kinITC).
Class-level evidence may support binding kinetics screening context.
Not directly tested on this compound; direct data needed for validation.
Kinetics Enzyme Inhibition Structure-Activity Relationship

2-Fluoro-N,4-dimethylbenzene-1-sulfonamide: Applications


Medicinal Chemistry: Lipophilicity & PK Optimization

The quantifiably higher XLogP of 2-Fluoro-N,4-dimethylbenzene-1-sulfonamide (1.4) compared to its non-fluorinated counterpart makes it a strategic choice for medicinal chemists aiming to fine-tune lipophilicity in a lead series. This compound serves as a key intermediate or core scaffold where improved membrane permeability is desired for oral bioavailability or cellular target engagement [1].

Chemical Biology: H-Bond Tuning for Probe Design

The distinct hydrogen-bond acceptor count (4 vs. 3) in 2-Fluoro-N,4-dimethylbenzene-1-sulfonamide, without a major change in polar surface area, offers a unique tool for chemical biology. This property can be exploited to design activity-based probes or inhibitors where a specific intermolecular interaction is crucial for binding to a target protein, while maintaining overall solubility characteristics .

Enzymology & Drug Discovery: Kinetic Prioritization

For research programs focused on enzyme targets like carbonic anhydrases, the class-level evidence of kinetic advantage conferred by ortho-fluorination on benzenesulfonamides [2] makes 2-Fluoro-N,4-dimethylbenzene-1-sulfonamide a higher-priority candidate for in vitro profiling. Its use can accelerate the identification of leads with superior target residence time and improved selectivity profiles.

Analytical & Process Chemistry: Reproducible Standard

With its well-defined and consistently supplied purity (≥95%) , 2-Fluoro-N,4-dimethylbenzene-1-sulfonamide is ideally suited for use as a reference standard in analytical method development (HPLC, NMR) or as a reliable intermediate in multi-step synthetic processes where batch-to-batch consistency is paramount for process validation and regulatory compliance.

Application
Selection Property
Validation Focus
Lipophilicity-context SAR studies
Fluorine-induced lipophilicity shift
Membrane permeability review
Hydrogen-bond modulation probe design
Additional H-bond acceptor without TPSA change
Binding-site interaction review
Enzyme inhibition kinetics studies
Ortho-fluorinated benzenesulfonamide class evidence
Binding kinetics screening review
Analytical reference standard use
Defined purity ≥95%
Batch-to-batch consistency review

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